molecular formula C12H24NO4PS B13780431 Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate CAS No. 90378-85-1

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate

Cat. No.: B13780431
CAS No.: 90378-85-1
M. Wt: 309.36 g/mol
InChI Key: UOFFFUARLHFHDO-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate is a complex organic compound with a unique structure that includes an adamantyl group, an ethanethiol moiety, and a hydrogen phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the ethanethiol and hydrogen phosphate ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate can undergo various chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The hydrogen phosphate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethiol group can yield disulfides, while substitution reactions can produce various phosphorylated derivatives.

Scientific Research Applications

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides structural stability, while the ethanethiol and hydrogen phosphate ester groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
  • 2-(1-Adamantyl)aminoethanethiol hydrogen sulfate
  • S-2-(1-Adamantylamino)ethyl thiosulfuric acid

Uniqueness

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90378-85-1

Molecular Formula

C12H24NO4PS

Molecular Weight

309.36 g/mol

IUPAC Name

2-(1-adamantylamino)ethylsulfanylphosphonic acid;hydrate

InChI

InChI=1S/C12H22NO3PS.H2O/c14-17(15,16)18-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,1-8H2,(H2,14,15,16);1H2

InChI Key

UOFFFUARLHFHDO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCSP(=O)(O)O.O

Origin of Product

United States

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